molecular formula C14H10N6OS B14924756 N-(4-methyl-1,3-benzothiazol-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-(4-methyl-1,3-benzothiazol-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B14924756
M. Wt: 310.34 g/mol
InChI Key: LENQRAXRQCGANI-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-benzothiazol-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a complex heterocyclic compound that combines the structural features of benzothiazole, triazole, and pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,3-benzothiazol-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves the annulation of the pyrimidine moiety to the triazole ring or vice versa . Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,3-benzothiazol-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(4-methyl-1,3-benzothiazol-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-benzothiazol-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or proteins essential for the survival of pathogens . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methyl-1,3-benzothiazol-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H10N6OS

Molecular Weight

310.34 g/mol

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C14H10N6OS/c1-8-4-2-5-9-10(8)16-14(22-9)18-12(21)11-17-13-15-6-3-7-20(13)19-11/h2-7H,1H3,(H,16,18,21)

InChI Key

LENQRAXRQCGANI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=NN4C=CC=NC4=N3

Origin of Product

United States

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